5-Cyclopropyl-1,3,4-thiadiazol-2-amine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropyl-1,3,4-thiadiazol-2-amine typically involves the reaction of cyclopropane carbonyl chloride with thiosemicarbazide in the presence of phosphorous oxychloride . The reaction is carried out under reflux conditions for about 4 hours. After cooling, the mixture is diluted with water and neutralized with potassium hydroxide solution. The resulting precipitate is filtered and recrystallized from ethanol to obtain the pure compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropyl-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The thiadiazole ring can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiadiazole derivatives, while oxidation and reduction can modify the functional groups on the thiadiazole ring .
Scientific Research Applications
5-Cyclopropyl-1,3,4-thiadiazol-2-amine has several applications in scientific research, including:
Medicinal Chemistry: It is used as a scaffold for designing new drugs with potential antimicrobial, anticancer, and anti-inflammatory properties.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It is used in the synthesis of other heterocyclic compounds and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 5-Cyclopropyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects . The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- 5-Cyclohexyl-1,3,4-thiadiazol-2-amine
- 5-Cyclopropyl-1,3,4-oxadiazol-2-amine
- 5-(3-Pyridinyl)-1,3,4-thiadiazol-2-amine
- 5-Hexyl-1,3,4-thiadiazol-2-amine
Uniqueness
5-Cyclopropyl-1,3,4-thiadiazol-2-amine is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable scaffold for designing compounds with specific biological activities .
Biological Activity
5-Cyclopropyl-1,3,4-thiadiazol-2-amine is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, synthesis methods, and various biological evaluations based on recent research findings.
Chemical Structure and Properties
This compound features a five-membered thiadiazole ring with nitrogen atoms at positions 1 and 3, and an amine group at position 2. Its molecular formula is with a molecular weight of approximately 143.19 g/mol. The presence of the cyclopropyl group enhances its chemical reactivity, allowing for diverse interactions in biological systems.
Antimicrobial Activity
Research indicates that this compound exhibits significant antibacterial and antifungal properties. For instance, studies have shown its effectiveness against various Gram-positive and Gram-negative bacteria:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Inhibition Zone (mm) |
---|---|---|
Staphylococcus aureus | 31.25 μg/mL | 16–18 |
Escherichia coli | 62.5 μg/mL | 15–17 |
Pseudomonas aeruginosa | 32.6 μg/mL | 14–16 |
These results suggest that the compound has a higher activity than standard antibiotics like ofloxacin .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. Notably, derivatives of this compound have shown promising results against different cancer cell lines:
Cell Line | IC50 (μM) | Activity |
---|---|---|
HL-60 (Human Leukemia) | 4.23 | Selective cytotoxicity |
HCT-116 (Colon Cancer) | 2.43 | Significant growth inhibition |
MCF-7 (Breast Cancer) | 0.28 | High cytotoxicity |
The compound's mechanism appears to involve interactions with cellular targets critical for cancer cell proliferation .
The biological activity of this compound is attributed to its ability to interact with specific proteins involved in disease processes. For example:
- Antimicrobial Mechanism : The compound's ability to disrupt bacterial cell membranes or inhibit essential enzymes contributes to its antimicrobial effects.
- Anticancer Mechanism : It appears to induce apoptosis in cancer cells through pathways involving hypoxia-inducible factors (HIFs), which are crucial for tumor growth and survival .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of several thiadiazole derivatives, including this compound. The results indicated that these compounds had superior activity against resistant strains of bacteria compared to conventional treatments .
- Cytotoxicity Against Cancer Cells : In another study focusing on the anticancer properties of thiadiazole derivatives, it was found that compounds similar to this compound exhibited significant cytotoxicity against multiple cancer cell lines with varying IC50 values .
Synthesis Methods
The synthesis of this compound typically involves the reaction of cyclopropylamines with thiocarbonyl compounds under acidic conditions. Various methods have been employed to enhance yield and purity:
Properties
IUPAC Name |
5-cyclopropyl-1,3,4-thiadiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3S/c6-5-8-7-4(9-5)3-1-2-3/h3H,1-2H2,(H2,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVLUMBXGKFNNAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(S2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90352040 | |
Record name | 5-cyclopropyl-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90352040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57235-50-4 | |
Record name | 5-cyclopropyl-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90352040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 57235-50-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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